REACTION_CXSMILES
|
[CH:1]([O:4][C:5]([N:7]1[CH2:12][CH2:11][CH:10]([OH:13])[CH2:9][CH2:8]1)=[O:6])([CH3:3])[CH3:2].CC(C)([O-])C.[K+].[Cl:20][C:21]1[CH:26]=[C:25](Cl)[N:24]=[CH:23][N:22]=1>C1COCC1>[CH:1]([O:4][C:5]([N:7]1[CH2:8][CH2:9][CH:10]([O:13][C:25]2[CH:26]=[C:21]([Cl:20])[N:22]=[CH:23][N:24]=2)[CH2:11][CH2:12]1)=[O:6])([CH3:3])[CH3:2] |f:1.2|
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Name
|
|
Quantity
|
0.76 g
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Type
|
reactant
|
Smiles
|
C(C)(C)OC(=O)N1CCC(CC1)O
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Name
|
|
Quantity
|
0.65 g
|
Type
|
reactant
|
Smiles
|
CC(C)([O-])C.[K+]
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Name
|
|
Quantity
|
10 mL
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Type
|
solvent
|
Smiles
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C1CCOC1
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Name
|
|
Quantity
|
0.8 g
|
Type
|
reactant
|
Smiles
|
ClC1=NC=NC(=C1)Cl
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Control Type
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AMBIENT
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Type
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CUSTOM
|
Details
|
The resulting mixture was stirred at room temperature for 30 minutes
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Rate
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UNSPECIFIED
|
RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
The reaction mixture was stirred at room temperature for 16 h
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Duration
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16 h
|
Type
|
CUSTOM
|
Details
|
the solvent was removed under a stream of nitrogen
|
Type
|
CUSTOM
|
Details
|
purified by flash chromatography (elution with 0-40% ethyl acetate and 0.1% TEA in hexanes)
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)OC(=O)N1CCC(CC1)OC1=NC=NC(=C1)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.51 g | |
YIELD: PERCENTYIELD | 42% | |
YIELD: CALCULATEDPERCENTYIELD | 41.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |